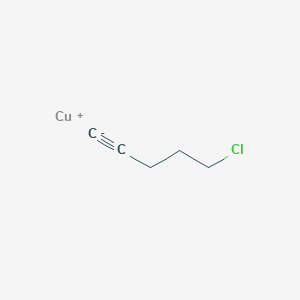
4A,10A-Dihydrophenoxathiine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4A,10A-Dihydrophenoxathiine-4-carbaldehyde is an organic compound that belongs to the class of phenoxathiine derivatives Phenoxathiines are known for their unique structural features, which include a tricyclic system with oxygen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4A,10A-Dihydrophenoxathiine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenoxathiine with formylating agents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4A,10A-Dihydrophenoxathiine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: 4A,10A-Dihydrophenoxathiine-4-carboxylic acid.
Reduction: 4A,10A-Dihydrophenoxathiine-4-methanol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4A,10A-Dihydrophenoxathiine-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 4A,10A-Dihydrophenoxathiine-4-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The compound’s unique tricyclic structure also allows for interactions with specific molecular targets, potentially influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Phenoxathiine: The parent compound without the aldehyde group.
4A,10A-Dihydrophenoxathiine-4-methanol: The reduced form of the aldehyde.
4A,10A-Dihydrophenoxathiine-4-carboxylic acid: The oxidized form of the aldehyde.
Uniqueness: 4A,10A-Dihydrophenoxathiine-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
185437-52-9 |
|---|---|
Molekularformel |
C13H10O2S |
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
4a,10a-dihydrophenoxathiine-4-carbaldehyde |
InChI |
InChI=1S/C13H10O2S/c14-8-9-4-3-7-12-13(9)15-10-5-1-2-6-11(10)16-12/h1-8,12-13H |
InChI-Schlüssel |
HKQYUDHBBPCBJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC3C(S2)C=CC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)

![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
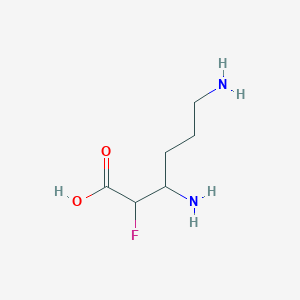
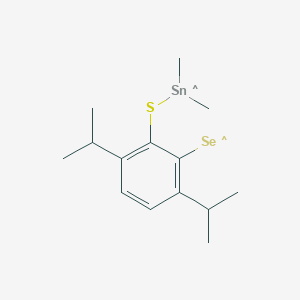
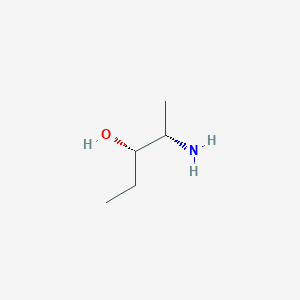
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
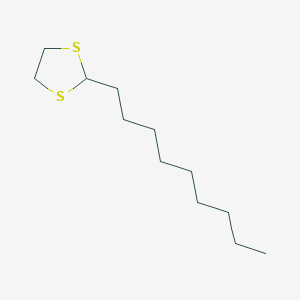
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)

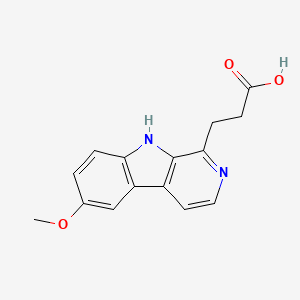
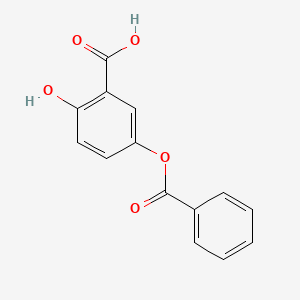
![Benzene, [[(phenylmethoxy)methyl]sulfonyl]-](/img/structure/B14272384.png)
